molecular formula C11H9N B120327 2-Phenylpyridine CAS No. 1008-89-5

2-Phenylpyridine

Cat. No. B120327
CAS RN: 1008-89-5
M. Wt: 155.2 g/mol
InChI Key: VQGHOUODWALEFC-UHFFFAOYSA-N
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Patent
US07816016B1

Procedure details

44.9 mg (0.2 mmol) of palladium acetate, 70 mg (0.2 mmol) of 2-(dicyclohexylphosphino)biphenyl, 1.3455 grams (14 mmol) of sodium t-butoxide, 1.1281 grams (5 mmol) of 2-(2,4-difluorophenyl)-4-chloropyridine, and 0.7029 grams (6 mmol) of indole were mixed with 60 ml of toluene and refluxed for 48 hours. Next a double portion of the catalyst package and one more portion of indole was added to the mixture to reflux for 72 hours. The reaction contents were cooled to room temperature, diluted with dichloromethane and preabsorbed onto silica and chromatographed using methylene chloride eluent to isolate 0.978 grams of yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.3455 g
Type
reactant
Reaction Step Three
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Reaction Step Three
Quantity
0.7029 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
44.9 mg
Type
catalyst
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].F[C:8]1[CH:13]=[C:12](F)[CH:11]=[CH:10][C:9]=1[C:15]1[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.N1C2C(=CC=CC=2)C=C1.C1(C)C=CC=CC=1>ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.3455 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=NC=CC(=C1)Cl
Name
Quantity
0.7029 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
44.9 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
70 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
CUSTOM
Type
CUSTOM
Details
preabsorbed onto silica
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.978 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 126%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07816016B1

Procedure details

44.9 mg (0.2 mmol) of palladium acetate, 70 mg (0.2 mmol) of 2-(dicyclohexylphosphino)biphenyl, 1.3455 grams (14 mmol) of sodium t-butoxide, 1.1281 grams (5 mmol) of 2-(2,4-difluorophenyl)-4-chloropyridine, and 0.7029 grams (6 mmol) of indole were mixed with 60 ml of toluene and refluxed for 48 hours. Next a double portion of the catalyst package and one more portion of indole was added to the mixture to reflux for 72 hours. The reaction contents were cooled to room temperature, diluted with dichloromethane and preabsorbed onto silica and chromatographed using methylene chloride eluent to isolate 0.978 grams of yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.3455 g
Type
reactant
Reaction Step Three
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Reaction Step Three
Quantity
0.7029 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
44.9 mg
Type
catalyst
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].F[C:8]1[CH:13]=[C:12](F)[CH:11]=[CH:10][C:9]=1[C:15]1[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.N1C2C(=CC=CC=2)C=C1.C1(C)C=CC=CC=1>ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.3455 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=NC=CC(=C1)Cl
Name
Quantity
0.7029 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
44.9 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
70 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
CUSTOM
Type
CUSTOM
Details
preabsorbed onto silica
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.978 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 126%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.